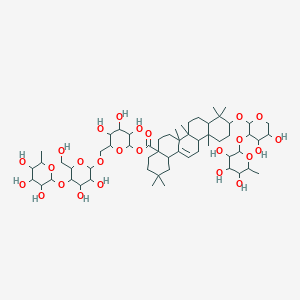

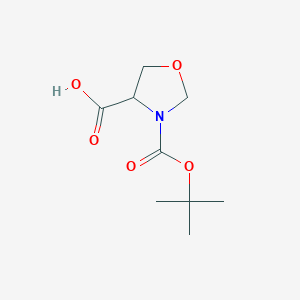

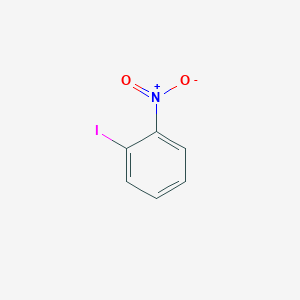

![molecular formula C10H14N6Na3O13P3 B031409 三钠鸟苷 5'-[β,γ-亚氨基]三磷酸酯 CAS No. 148892-91-5](/img/structure/B31409.png)

三钠鸟苷 5'-[β,γ-亚氨基]三磷酸酯

描述

Synthesis Analysis

The synthesis of guanosine 5'-triphosphate derivatives, including analogs like trisodium guanosine 5'-[beta,gamma-imido]triphosphate, often involves complex chemical procedures. A notable method includes the reaction of guanosine 5'-monophosphate morpholide with bis-(tributylammonium) pyrophosphate in pyridine, leading to the formation of guanosine 5'-triphosphate (GTP) along with its diphosphate and monophosphate counterparts. This method, as detailed by Lomakina and Grineva (1965), allows for the efficient production of GTP derivatives with a yield of 61-65% after purification via chromatography on DEAE-cellulose in a linear gradient of triethylammonium bicarbonate (Lomakina & Grineva, 1965).

Molecular Structure Analysis

The molecular structure of guanosine 5'-triphosphate derivatives, including the trisodium form, has been the subject of extensive study. For instance, the crystal structure and sequential dehydration transitions of disodium guanosine 5'-monophosphate tetrahydrate offer insights into the arrangement of these molecules. Tsubonoya et al. (2018) described a structure that markedly differs from the heptahydrate form, closely resembling that of disodium deoxyguanosine 5'-monophosphate tetrahydrate, showcasing the complex nature of guanosine nucleotide derivatives' molecular arrangements (Tsubonoya et al., 2018).

Chemical Reactions and Properties

Guanosine 5'-triphosphate analogs participate in a variety of chemical reactions, reflecting their complex chemical properties. For example, guanosine 5'-O-(3-thiotriphosphate) (GTP gamma S) serves as a GTP analog in protein biosynthesis, forming binary and ternary complexes with elongation factors and aminoacyl-tRNA, thus playing a pivotal role in peptide bond formation (Karim & Thompson, 1986).

Physical Properties Analysis

The physical properties of guanosine nucleotide analogs, such as their aggregation behavior in solution, have been explored through studies like those conducted by Wong et al. (2005), who used NMR and dynamic light scattering to analyze the supramolecular structures formed by disodium guanosine 5'-monophosphate (Na2(5'-GMP)) at pH 8. These studies reveal the formation of rodlike cylinders through stacking of monomers and quartets, highlighting the complex physical behavior of these compounds in aqueous solutions (Wong et al., 2005).

Chemical Properties Analysis

The chemical properties of guanosine 5'-triphosphate and its analogs are central to their biological function. For instance, the interaction of guanosine triphosphate with proteins and its role in enzymatic reactions, as studied by Achyuthan and Greenberg (1987), demonstrate the inhibitory effects of GTP on transglutaminase activity, illustrating the nuanced chemical properties that govern enzymatic regulation and activity modulation by nucleotides (Achyuthan & Greenberg, 1987).

科学研究应用

G 蛋白的激活

三钠鸟苷 5'-[β,γ-亚氨基]三磷酸酯是一种不可水解的 GTP 类似物,它可以结合并不可逆地激活 G 蛋白 . 这使得它成为研究 G 蛋白偶联受体 (GPCR) 的宝贵工具,GPCR 在细胞信号转导中起着至关重要的作用。

蛋白质合成研究

蛋白质跨内质网转运的起始需要一个 GTP 结合、水解和释放的循环 . 因此,该化合物经常用于蛋白质合成研究 .

K-RAS 与膜的相互作用

该化合物已被用于研究 K-RAS 与膜的相互作用 . K-RAS 是一种蛋白质,在调节细胞对细胞外刺激的反应中起着关键作用。了解其与膜的相互作用可以深入了解许多生物过程和疾病,包括癌症。

结核分枝杆菌 FtsZ 的结晶

三钠鸟苷 5'-[β,γ-亚氨基]三磷酸酯已被用于结核分枝杆菌 FtsZ 的结晶 . FtsZ 是一种对细菌细胞分裂至关重要的蛋白质,了解其结构可以帮助开发新的抗生素。

翻译起始抑制剂

该化合物作为翻译起始抑制剂,用于分析 48S 预起始复合物 . 这可以帮助研究人员了解翻译起始的过程,这是蛋白质合成中的一个关键步骤。

GTP 激活、GTP 抑制、GTP 转运、GTP 水解和 GTP 结构稳定

三钠鸟苷 5'-[β,γ-亚氨基]三磷酸酯被用于各种涉及 GTP 结合的应用,包括 GTP 激活、GTP 抑制、GTP 转运、GTP 水解和 GTP 结构稳定 .

作用机制

- Role of Targets : Notably, it activates signal transducing G proteins, which play crucial roles in various cellular processes. These processes include proliferation, differentiation, and the activation of intracellular kinase cascades .

- Upon binding to its targets, 5’-GTP trisodium salt modulates their activity. For instance:

- It regulates proliferation and apoptosis by influencing the hydrolysis of GTP by small GTPases such as Ras and Rho .

- It competitively inhibits ribosome-dependent GTPase, affecting the translocation step in protein synthesis .

- It forms stabilized complexes with the α-subunit of the signal receptor particle (SRP) during protein translocation through membranes .

Target of Action

Mode of Action

安全和危害

未来方向

属性

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJNRMUNXAROIT-CYCLDIHTSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6Na3O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148892-91-5 | |

| Record name | Guanosine 5'-[β,γ-imido]triphosphate trisodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

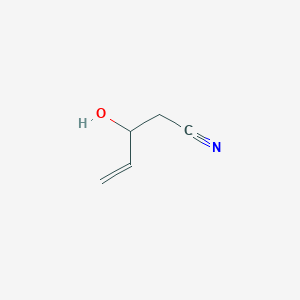

![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)